Cas no 83449-17-6 (N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide)
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide Chemical and Physical Properties
Names and Identifiers
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- Propanamide, N-1,3-benzodioxol-5-yl-3-chloro-
- N-1,3-Benzodioxol-5-yl-3-chloropropanamide
- n-(1,3-Dioxaindan-5-yl)-3-chloropropanamide
- SCHEMBL10730276
- MFCD01124602
- Z56852743
- PMZCNFYSDCOWEK-UHFFFAOYSA-N
- N-(3-chloropropionyl)-3,4-methylenedioxyaniline
- N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
- EN300-25809
- UPCMLD0ENAT0510-4934:001
- 83449-17-6
- AG-690/12885582
- AKOS000245049
- N-(2H-1,3-benzodioxol-5-yl)-3-chloropropanamide
- CS-0243022
- SR-01000315729
- SR-01000315729-1
- DTXSID10364509
- N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide
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- MDL: MFCD01124602
- Inchi: 1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13)
- InChI Key: PMZCNFYSDCOWEK-UHFFFAOYSA-N
- SMILES: ClCCC(NC1C=CC2=C(C=1)OCO2)=O
Computed Properties
- Exact Mass: 227.0349209g/mol
- Monoisotopic Mass: 227.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 142-144 °C
- Boiling Point: 416.7±45.0 °C at 760 mmHg
- Flash Point: 205.8±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N887685-50mg |
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide |
83449-17-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N887685-100mg |
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide |
83449-17-6 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N887685-500mg |
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide |
83449-17-6 | 500mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-25809-1g |
N-(1,3-dioxaindan-5-yl)-3-chloropropanamide |
83449-17-6 | 96% | 1g |
$163.0 | 2023-09-14 | |
| Enamine | EN300-25809-5g |
N-(1,3-dioxaindan-5-yl)-3-chloropropanamide |
83449-17-6 | 96% | 5g |
$391.0 | 2023-09-14 | |
| Enamine | EN300-25809-10g |
N-(1,3-dioxaindan-5-yl)-3-chloropropanamide |
83449-17-6 | 96% | 10g |
$570.0 | 2023-09-14 | |
| Chemenu | CM471048-250mg |
Propanamide, N-1,3-benzodioxol-5-yl-3-chloro- |
83449-17-6 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM471048-500mg |
Propanamide, N-1,3-benzodioxol-5-yl-3-chloro- |
83449-17-6 | 95%+ | 500mg |
$*** | 2023-05-29 | |
| Chemenu | CM471048-1g |
Propanamide, N-1,3-benzodioxol-5-yl-3-chloro- |
83449-17-6 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-25809-0.05g |
N-(1,3-dioxaindan-5-yl)-3-chloropropanamide |
83449-17-6 | 96% | 0.05g |
$38.0 | 2023-09-14 |
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide Suppliers
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Additional information on N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide
Comprehensive Overview of N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide (CAS No. 83449-17-6)
N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide, with the CAS number 83449-17-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to by its systematic name, belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities. The presence of the chloropropanamide moiety enhances its potential applications in drug discovery and material science. Researchers are particularly interested in its structural features, which include a 1,3-benzodioxole ring and a 3-chloropropanamide side chain, contributing to its unique physicochemical properties.
In recent years, the demand for benzodioxole-based compounds has surged due to their relevance in developing novel therapeutics. The compound N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide is no exception, as it is frequently explored for its potential as a bioactive intermediate. Its CAS registry number 83449-17-6 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial studies. The compound's molecular structure, characterized by the benzodioxolyl and chloropropanamide groups, makes it a candidate for further investigation in medicinal chemistry and crop protection formulations.
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide typically involves the reaction of 5-amino-1,3-benzodioxole with 3-chloropropanoyl chloride, yielding a high-purity product. This process is optimized for scalability, making it feasible for industrial applications. The compound's stability under various conditions has been a focal point for researchers, as it influences its shelf life and efficacy in end-use scenarios. Additionally, its solubility profile and thermal stability are key parameters evaluated in formulation studies.
From an environmental and safety perspective, N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide is subject to rigorous testing to ensure compliance with global regulatory standards. Its ecotoxicological impact and biodegradability are assessed to minimize ecological risks. These evaluations align with the growing consumer demand for sustainable chemicals and green chemistry practices. The compound's low volatility and moderate water solubility contribute to its favorable environmental profile, making it a viable option for eco-conscious applications.
In the context of drug discovery, CAS 83449-17-6 is often highlighted for its potential as a pharmacophore. The benzodioxole ring is a common scaffold in CNS-active drugs, while the chloropropanamide group may enhance binding affinity to target proteins. Recent studies have explored its derivatives for neuroprotective and anti-inflammatory effects, addressing pressing health concerns such as neurodegenerative diseases and chronic inflammation. These investigations are part of a broader trend toward precision medicine and targeted therapies.
The agrochemical sector also benefits from the unique properties of N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide. Its potential as a plant growth regulator or pesticide intermediate is under exploration, driven by the need for sustainable agriculture solutions. The compound's mode of action, possibly involving interference with plant hormone pathways, could offer new avenues for crop yield enhancement. This aligns with global efforts to address food security challenges through innovative chemical solutions.
Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to characterize 83449-17-6 and ensure its purity. These methods are crucial for quality control in both research and commercial settings. The compound's spectral data and chromatographic behavior are well-documented, facilitating its identification and quantification in complex matrices. This level of detail is essential for reproducibility in scientific studies and industrial processes.
Looking ahead, the versatility of N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide positions it as a compound of enduring interest. Its applications span pharmaceuticals, agrochemicals, and material science, reflecting the interdisciplinary nature of modern chemical research. As advancements in computational chemistry and high-throughput screening accelerate, the compound's potential is likely to be further unlocked, offering new opportunities for innovation.
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